molecular formula C22H17ClN4O4 B2769115 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1112313-76-4

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2769115
CAS No.: 1112313-76-4
M. Wt: 436.85
InChI Key: SHLKLXGHQWWILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3 and a pyridinone moiety at position 3. The pyridinone ring is further functionalized with an acetamide group linked to a 4-methoxyphenyl substituent. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric replacement of ester or amide groups in drug design . The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the 4-methoxyphenyl acetamide contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-18-9-7-17(8-10-18)24-19(28)13-27-12-15(4-11-20(27)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLKLXGHQWWILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 373.82 g/mol. The structure features a pyridine ring, oxadiazole moiety, and substituted phenyl groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that the introduction of electron-withdrawing groups like chlorine on the phenyl ring enhances the anticancer activity of related compounds through increased lipophilicity and improved interaction with cellular targets .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)12.5Induction of apoptosis
Compound BMCF7 (Breast)15.0Inhibition of proliferation
Target Compound Various TBD Potentially similar mechanisms

Antimicrobial Activity

Similar compounds have also been evaluated for antimicrobial properties. The oxadiazole group is known for its broad-spectrum antimicrobial activity, which can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Neuroprotective Effects

Some derivatives have been tested for neuroprotective effects in models of neurodegeneration. The incorporation of specific substituents has been linked to enhanced neuroprotective outcomes in in vitro studies using neuronal cell lines exposed to oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of a chlorine atom on the phenyl ring significantly increases the potency against cancer cells.
  • The methoxy group enhances solubility and bioavailability.
  • The oxadiazole moiety is crucial for the interaction with biological targets, likely through hydrogen bonding and π-stacking interactions.

Case Studies

  • Antitumor Activity Evaluation : In a study involving various substituted oxadiazoles, the target compound was synthesized and tested against several cancer cell lines. It exhibited promising results comparable to established chemotherapeutics.
  • Neuroprotective Study : Another study evaluated the neuroprotective potential of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce neuroinflammation and improve cognitive function in treated models.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) HPLC Purity Key Structural Differences Reference ID
Target Compound R1 = 4-chlorophenyl, R2 = 4-methoxyphenyl 450.87 Not reported Not reported Pyridinone core
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) R1 = 4-chlorophenoxy, R2 = isopropyl 448.30 133.4–135.8 99.9% Isopropyl group; phenoxy vs. pyridinone
N-(4-Isopropylphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide R1 = 4-chlorophenyl, R2 = 4-isopropylphenyl 488.97 Not reported Not reported 4,6-Dimethylpyridinone; isopropylphenyl
N-(4-Methoxyphenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide R1 = cyclopropyl, R2 = 4-methoxyphenyl 380.40 Not reported Not reported Cyclopropyl substitution; simpler core

Key Observations :

  • Isomeric Purity : Compounds like 11g exhibit isomerism (4:1 ratio in NMR), likely due to restricted rotation around the oxadiazole-acetamide bond, which may influence biological activity .
  • Core Modifications: Replacement of pyridinone with phenoxy (as in 11g) or indole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.

Key Observations :

  • Synthesis Complexity: The target compound’s pyridinone-oxadiazole hybrid requires multi-step synthesis, contrasting with simpler triazole derivatives (e.g., ).

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions with target proteins compared to methoxy-substituted analogs (e.g., AMG517 in ).
  • Heterocyclic Cores: Pyridinone (target compound) vs. benzothiazole (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide in ) alters electron distribution and steric bulk, influencing binding pocket compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.